1-(2-Thienylcarbonyl)-1H-benzotriazole synthesis pathway
1-(2-Thienylcarbonyl)-1H-benzotriazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2-Thienylcarbonyl)-1H-benzotriazole
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(2-Thienylcarbonyl)-1H-benzotriazole, a stable and versatile acylating agent. The document is intended for researchers, chemists, and professionals in drug development. It outlines the core chemical principles, a detailed step-by-step experimental protocol, and critical field-proven insights into procedural choices. The synthesis is grounded in the nucleophilic acyl substitution reaction between 1H-benzotriazole and 2-thenoyl chloride. This guide includes detailed methodologies for precursor synthesis, purification, and analytical characterization, ensuring a reproducible and self-validating protocol.
Introduction
Chemical Identity and Significance
1-(2-Thienylcarbonyl)-1H-benzotriazole, also known as benzotriazol-1-yl(thiophen-2-yl)methanone, is a key synthetic intermediate.[1] Its structure features a benzotriazole moiety N-acylated with a thiophene-2-carbonyl group. Benzotriazole derivatives are recognized for their extensive applications in organic synthesis, serving as versatile synthons and auxiliaries.[2] N-acylbenzotriazoles, in particular, are stable, crystalline solids that function as excellent acylating reagents for a wide range of nucleophiles, offering a safer and more convenient alternative to highly reactive acyl chlorides.[3] The presence of the thiophene ring also imparts significant biological interest, as this heterocycle is a common scaffold in medicinal chemistry.
Overview of the Synthetic Strategy
The most direct and efficient method for preparing 1-(2-Thienylcarbonyl)-1H-benzotriazole is the N-acylation of 1H-benzotriazole. This reaction is typically achieved by treating 1H-benzotriazole with 2-thenoyl chloride in the presence of a base. The base serves to deprotonate the benzotriazole, forming a highly nucleophilic benzotriazolide anion, which subsequently attacks the electrophilic carbonyl carbon of the acyl chloride.
Core Synthesis Pathway and Mechanism
Principle and Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Deprotonation: The N-H proton of 1H-benzotriazole is acidic enough to be removed by a suitable base (e.g., triethylamine, potassium carbonate). This generates the benzotriazolide anion, a potent nucleophile.
-
Nucleophilic Attack: The benzotriazolide anion attacks the electrophilic carbonyl carbon of 2-thenoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a stable leaving group, resulting in the formation of the final N-acylated product.
Below is a diagram illustrating the overall reaction workflow.
Precursor Synthesis
For laboratories not starting from commercially available 1H-benzotriazole, it can be reliably synthesized from o-phenylenediamine. The established method involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid, which is followed by spontaneous intramolecular cyclization.[4][5][6]
Experimental Outline:
-
Dissolve o-phenylenediamine in aqueous glacial acetic acid.
-
Add a concentrated aqueous solution of sodium nitrite. The reaction is exothermic and the temperature will rise.[5]
-
After the reaction subsides, cool the mixture to induce crystallization.
-
Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from hot water or by vacuum distillation.[4][5]
2-Thenoyl chloride is the acylating agent and can be prepared from 2-thenoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common, with the reaction typically performed under reflux, and the excess thionyl chloride removed by distillation.
Detailed Experimental Protocol: N-Acylation
This protocol details the direct acylation of 1H-benzotriazole with 2-thenoyl chloride.
Materials and Reagents
-
1H-Benzotriazole (1.19 g, 10 mmol)
-
2-Thenoyl Chloride (1.47 g, 10 mmol)
-
Triethylamine (1.5 mL, ~11 mmol) or Basic Amberlyst-A21 resin (0.22 g)[7]
-
Acetone, anhydrous (50 mL)
-
Chloroform (for recrystallization)
-
Deionized Water
-
Magnesium Sulfate, anhydrous
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Setup: Place 1H-benzotriazole (10 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve it in 25 mL of anhydrous acetone.[7]
-
Basification: Cool the flask in an ice-water bath. Slowly add triethylamine (11 mmol) to the stirring solution. If using a solid basic resin like Amberlyst-A21, it can be added at this stage.[7] Stir for 15-20 minutes to ensure the formation of the benzotriazolide anion.
-
Acyl Chloride Addition: In a separate beaker, dissolve 2-thenoyl chloride (10 mmol) in 20 mL of anhydrous acetone. Transfer this solution to a dropping funnel.
-
Reaction: Add the 2-thenoyl chloride solution dropwise to the cooled benzotriazole solution over a period of 30-40 minutes with continuous stirring.[7] A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the precipitated triethylammonium chloride by vacuum filtration. Wash the solid with a small amount of cold acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude solid by recrystallization. A mixture of acetone and chloroform (e.g., 2:8 v/v) or ethanol/water can be effective.[7] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1-(2-Thienylcarbonyl)-1H-benzotriazole.
Data and Characterization
Reaction Parameters and Physicochemical Properties
| Parameter | Value / Description | Source |
| Molecular Formula | C₁₁H₇N₃OS | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | Yellowish-white to off-white crystalline solid | [7] |
| Solvent | Anhydrous Acetone | [7] |
| Base | Triethylamine / Amberlyst-A21 | [7] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-3 hours | [7] |
| Typical Yield | 80-90% |
Analytical Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching from the aromatic rings.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the protons on the benzotriazole ring (typically in the 7.5-8.5 ppm region) and the thiophene ring (in the 7.0-8.0 ppm region).
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon (typically >160 ppm) and the unique carbon environments of the two heterocyclic rings.
-
Melting Point: A sharp melting point range indicates high purity. The literature melting point is around 121-123 °C.[7]
Process Causality and Field Insights
-
Choice of Solvent: Anhydrous aprotic solvents like acetone or THF are crucial. Protic solvents (e.g., water, alcohols) would react competitively with the highly electrophilic 2-thenoyl chloride, leading to undesired byproducts and reduced yield.[4]
-
Role of the Base: 1H-benzotriazole is a weak nucleophile. The base is essential for deprotonating the N-H group, significantly increasing its nucleophilicity. Triethylamine is a common choice as it is a liquid organic base, and the resulting triethylammonium chloride salt is easily removed by filtration. A solid-supported base like Amberlyst-A21 simplifies work-up as it can be filtered off directly.[7]
-
Temperature Control: The initial addition of the acyl chloride is performed at 0 °C to manage the exothermic nature of the reaction. This prevents potential side reactions and decomposition, ensuring a cleaner product and higher yield.
-
Purification: Recrystallization is a highly effective method for purifying the final product, as 1-(2-Thienylcarbonyl)-1H-benzotriazole is a stable crystalline solid. The choice of solvent system is key to obtaining high purity crystals.
The diagram below illustrates the core reaction mechanism.
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synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid - ResearchGate. (URL: [Link])
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Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society. (URL: [Link])
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